2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]acetamide
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Overview
Description
2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]acetamide is a complex organic compound that belongs to the purine derivative family. This compound is characterized by its unique structure, which includes a purine ring system substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors
Formation of the Purine Ring System: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The thiophene and methoxyethyl groups are introduced through nucleophilic substitution reactions, often using reagents such as thiophene-3-carboxylic acid and 2-methoxyethylamine.
Final Coupling: The final step involves coupling the substituted purine with acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups of the purine ring, potentially forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the methoxyethyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or halides under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The purine ring system allows it to mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The methoxyethyl and thiophene groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theobromine: Found in chocolate, similar structure but different biological effects.
Allopurinol: Used in the treatment of gout, inhibits xanthine oxidase.
Uniqueness
2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thiophene ring and methoxyethyl group differentiates it from other purine derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry.
Properties
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(2-methoxy-2-thiophen-3-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c1-19-14-13(15(23)20(2)16(19)24)21(9-18-14)7-12(22)17-6-11(25-3)10-4-5-26-8-10/h4-5,8-9,11H,6-7H2,1-3H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEZFGDHMUPACW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NCC(C3=CSC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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